molecular formula C17H21NO2S B4581079 3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid

3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid

Cat. No.: B4581079
M. Wt: 303.4 g/mol
InChI Key: JQBZUYFFOMONBK-UHFFFAOYSA-N
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Description

3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that features a quinoline ring system substituted with butyl and methyl groups, and a propanoic acid moiety linked via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The butyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.

    Propanoic Acid Introduction: The final step involves the reaction of the thioether with a propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Butyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid: Similar structure with an additional methoxy group.

    3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanoic acid moiety

Properties

IUPAC Name

3-(3-butyl-2-methylquinolin-4-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-4-7-13-12(2)18-15-9-6-5-8-14(15)17(13)21-11-10-16(19)20/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBZUYFFOMONBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N=C1C)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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